molecular formula C11H14F3NO B100881 Fludorex CAS No. 15221-81-5

Fludorex

Cat. No.: B100881
CAS No.: 15221-81-5
M. Wt: 233.23 g/mol
InChI Key: CXLOIJUDIPVKOU-UHFFFAOYSA-N
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Description

Fludorex is a stimulant anorexic agent belonging to the phenethylamine chemical class. It is known for its ability to suppress appetite and is structurally characterized by the presence of a trifluoromethyl group attached to a phenyl ring. The IUPAC name for this compound is (RS)-2-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fludorex involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine and methanol under controlled conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fludorex undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Fludorex has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other phenethylamine derivatives.

    Biology: Studied for its effects on neurotransmitter release and receptor binding.

    Medicine: Investigated for its potential use in treating obesity and related metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

Fludorex exerts its effects by acting as a monoamine releasing agent. It stimulates the release of neurotransmitters such as dopamine, norepinephrine, and serotonin from presynaptic neurons. This leads to increased neurotransmitter levels in the synaptic cleft, resulting in enhanced stimulation of postsynaptic receptors. The primary molecular targets of this compound include the dopamine transporter, norepinephrine transporter, and serotonin transporter .

Comparison with Similar Compounds

Fludorex is similar to other phenethylamine derivatives such as:

This compound is unique due to its specific trifluoromethyl substitution, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other phenethylamines .

Properties

IUPAC Name

2-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-15-7-10(16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLOIJUDIPVKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864565
Record name 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15221-81-5
Record name Fludorex
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15221-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludorex [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015221815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUDOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/346FQP00BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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